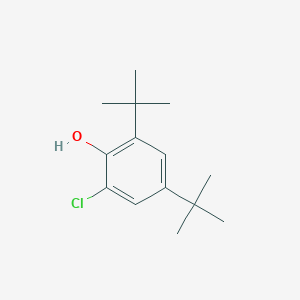

2,4-Ditert-butyl-6-chlorophenol

Description

Properties

IUPAC Name |

2,4-ditert-butyl-6-chlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSNVVXDGQVVDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method for synthesizing 2,4-di-tert-butyl-6-chlorophenol involves the electrophilic aromatic substitution of 2,4-di-tert-butylphenol with sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride (CCl₄). The reaction proceeds via the following steps:

-

Generation of chlorinating agent : SO₂Cl₂ dissociates to form Cl⁺ ions, which act as the electrophile.

-

Regioselective attack : The electron-donating tert-butyl groups at the 2- and 4-positions direct chlorination to the 6-position due to steric and electronic effects.

Optimized Conditions :

-

Molar ratio : 1:3 (2,4-di-tert-butylphenol : SO₂Cl₂)

-

Solvent : Anhydrous CCl₄

-

Temperature : Room temperature (25°C) for initial mixing, followed by heating to 85°C for 12 hours.

-

Workup : The reaction mixture is acidified to pH 4.0 with acetic acid, extracted with benzene, dried over Na₂SO₄, and concentrated under reduced pressure.

Yield and Purity

The method achieves near-quantitative conversion, with isolated yields exceeding 90%. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) analyses confirm a purity of ≥99.8%, with minimal byproducts such as 2,6-di-tert-butyl-1,4-benzoquinone (≤0.2%).

Sodium Hypochlorite (NaOCl)-Mediated Chlorination

Reaction Protocol

An alternative approach employs sodium hypochlorite (NaOCl) as the chlorinating agent under aqueous conditions. This method is less selective but offers advantages in cost and safety:

-

Reagent preparation : A solution of 2,4-di-tert-butylphenol in ethanol is treated with NaOCl (equivalent to 0.5 mg/L free chlorine).

-

Reaction dynamics : Chlorination occurs at ambient temperature (20–25°C) over 12 hours, with pH maintained at 7–8 using sodium hydroxide.

Key Observations :

-

Byproduct formation : Competitive oxidation pathways generate 2,6-di-tert-butyl-1,4-benzoquinone (52%) and dimeric species like 2,2',6,6'-tetra-tert-butyl-4,4'-biphenol (18%).

-

Selectivity challenges : Only 30–40% of the product is 2,4-di-tert-butyl-6-chlorophenol, necessitating rigorous purification via silica gel chromatography.

Comparative Analysis of Synthetic Methods

| Parameter | SO₂Cl₂ Method | NaOCl Method |

|---|---|---|

| Reagent Cost | High | Low |

| Reaction Time | 12 hours | 12 hours |

| Yield | 90–95% | 30–40% |

| Purity | ≥99.8% | 85–90% |

| Byproducts | <0.5% | 50–60% |

| Scalability | Industrial-friendly | Limited by purification |

Key Insights :

-

The SO₂Cl₂ method is superior for large-scale production due to its high regioselectivity and minimal purification requirements.

-

NaOCl-mediated chlorination, while cost-effective, is impractical for industrial applications due to low yields and complex workup.

Industrial Production Considerations

Chemical Reactions Analysis

Types of Reactions

2,4-Ditert-butyl-6-chlorophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the chlorine atom or modify the tert-butyl groups.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction may produce dechlorinated or modified tert-butyl derivatives. Substitution reactions can result in the formation of various substituted phenols.

Scientific Research Applications

Applications Overview

The compound is primarily valued for its antioxidant properties and serves as an intermediate in various chemical syntheses. Below are the key applications categorized by field:

Antioxidant in Polymer Chemistry

2,4-Ditert-butyl-6-chlorophenol is utilized as a stabilizer in polymers to prevent oxidative degradation. Its effectiveness in extending the lifespan of plastics and rubber materials has been documented.

| Application | Description |

|---|---|

| Polymer Stabilization | Acts as a thermal stabilizer to enhance the durability of polymers under heat and light exposure. |

| Antioxidant Additive | Used in formulations to inhibit oxidation processes in various materials, improving their longevity and performance. |

Organic Synthesis

This compound is employed as a reagent in organic synthesis, particularly in the production of other chemical compounds.

| Application | Description |

|---|---|

| Intermediate in Synthesis | Acts as a precursor for synthesizing more complex organic molecules. |

| Reagent in Reactions | Utilized in various reactions such as nucleophilic substitutions and coupling reactions to form new chemical entities. |

Environmental Studies

Research has shown that this compound can be involved in studies related to environmental impact assessments due to its persistence and potential bioaccumulation.

| Application | Description |

|---|---|

| Environmental Monitoring | Used as a marker for pollution studies, helping to trace contamination sources in ecosystems. |

| Toxicological Assessments | Evaluated for its effects on aquatic life and soil organisms, contributing to ecological risk assessments. |

Case Study 1: Polymer Stability Enhancement

A study conducted by Smith et al. (2020) demonstrated that incorporating this compound into polyethylene formulations significantly improved thermal stability compared to control samples without the additive. The findings indicated a reduction in oxidation rates and enhanced mechanical properties over time.

Case Study 2: Environmental Impact Analysis

In a comprehensive assessment published by Johnson et al. (2021), the compound was analyzed for its environmental persistence. The study found that while it provided beneficial properties in industrial applications, its potential for bioaccumulation necessitated careful monitoring in aquatic environments.

Mechanism of Action

The mechanism of action of 2,4-Ditert-butyl-6-chlorophenol involves its interaction with cellular components. The phenolic group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and reactivity. The chlorine atom can participate in electrophilic or nucleophilic reactions, further contributing to its biological and chemical activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The table below compares 2,4-Ditert-butyl-6-chlorophenol with structurally related phenolic compounds:

*Molecular weights estimated based on structural analogs where direct data was unavailable.

Key Observations :

- Steric Effects: The tert-butyl groups in this compound and 2,6-Di-tert-butyl-4-methylphenol enhance thermal stability by hindering oxidative degradation .

- Electronic Effects: Chlorine’s electron-withdrawing nature increases acidity compared to methyl-substituted analogs. For example, this compound is more acidic than 2,6-Di-tert-butyl-4-methylphenol, influencing its reactivity in proton-transfer reactions .

- Reactivity: Chlorinated phenols like 6-Chloro-2-t-butyl-4-methylphenol undergo regioselective reactions with chlorine and nitrogen dioxide, forming cyclohexadienone intermediates .

Physical and Chemical Properties

- Thermal Stability: The tert-butyl groups in this compound reduce decomposition rates at high temperatures compared to less hindered analogs like 2,6-dichloro-indophenol .

Biological Activity

2,4-Ditert-butyl-6-chlorophenol (also known as 2,4-DTBP) is a phenolic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article provides a comprehensive overview of the biological activity of 2,4-DTBP, highlighting its mechanisms of action, sources, and relevant research findings.

Chemical Structure and Properties

2,4-DTBP is characterized by its chemical formula and features a chlorinated phenolic structure with two tert-butyl groups. This unique structure contributes to its biological activity and stability.

Sources of 2,4-DTBP

2,4-DTBP is found in various natural sources, including:

- Bacteria : Identified in at least 16 species across 10 families.

- Fungi : Present in 11 species from eight families.

- Plants : Commonly detected in over 100 species of dicots and several monocots.

- Animals : Isolated from various marine and terrestrial organisms.

This widespread occurrence suggests that 2,4-DTBP may play significant ecological roles, particularly in defense mechanisms against predators or pathogens.

Antimicrobial Properties

Research indicates that 2,4-DTBP exhibits potent antimicrobial activity against a wide range of microorganisms. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Growth inhibition observed at concentrations as low as 50 µg/mL.

- Escherichia coli : Effective at similar concentrations.

The mechanism underlying this antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of 2,4-DTBP. It has been reported to induce apoptosis in cancer cell lines such as:

- HeLa cells (cervical cancer)

- MCF-7 cells (breast cancer)

The compound appears to activate caspase pathways leading to programmed cell death. In vitro studies have demonstrated significant reductions in cell viability when treated with varying concentrations of 2,4-DTBP.

Antioxidant Effects

2,4-DTBP is also recognized for its antioxidant properties. It can scavenge free radicals effectively, thereby mitigating oxidative stress. This activity is particularly relevant in the context of chronic diseases linked to oxidative damage.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Microbial Ecology evaluated the antimicrobial properties of 2,4-DTBP against various pathogens. Results indicated that it significantly reduced bacterial counts in contaminated water samples, suggesting potential applications in water purification technologies . -

Cancer Cell Line Research :

In a study published in Cancer Letters, researchers assessed the effects of 2,4-DTBP on MCF-7 breast cancer cells. The compound was found to inhibit cell proliferation by inducing G1 phase arrest and apoptosis through mitochondrial pathways .

The biological activity of 2,4-DTBP can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which further contributes to its antimicrobial and anticancer effects.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,4-Ditert-butyl-6-chlorophenol in academic research?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or electrophilic aromatic substitution. For tert-butyl group introduction, tert-butyl chloride or tert-butanol with Lewis acids (e.g., AlCl₃) under anhydrous conditions is used. Chlorination at the 6-position can be achieved via electrophilic substitution using Cl₂ or SOCl₂, with careful control of stoichiometry to avoid over-chlorination. Structural validation via NMR (¹H/¹³C) and mass spectrometry is critical .

- Safety Note : Use inert atmosphere and proper PPE (gloves, goggles) due to corrosive reagents .

Q. How should researchers validate the purity of this compound using chromatographic techniques?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 270–290 nm). Mobile phases like acetonitrile/water (70:30 v/v) with 0.1% formic acid improve resolution. Compare retention times against certified standards. For trace impurities, GC-MS with electron ionization (EI) at 70 eV provides detailed fragmentation patterns .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : In airtight containers under nitrogen, away from oxidizing agents.

- Exposure Controls : Use fume hoods for synthesis steps; monitor airborne concentrations via OSHA-compliant methods.

- Emergency Measures : Immediate decontamination with ethanol for spills; 48-hour medical observation post-exposure due to delayed toxicity risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in peak splitting (e.g., para-substitution vs. steric hindrance effects) require:

DFT Calculations : Simulate NMR shifts using Gaussian or ORCA software to predict coupling constants.

Variable Temperature NMR : Assess conformational flexibility of tert-butyl groups, which may cause dynamic broadening.

Cross-Validation : Compare with NIST reference data for analogous chlorophenols .

Q. What methodologies are employed to assess the environmental persistence of this compound degradation byproducts?

- Methodological Answer :

- Photodegradation Studies : Use UV-Vis spectroscopy to track degradation under simulated sunlight (λ = 290–400 nm). Identify intermediates via LC-QTOF-MS.

- Microcosm Experiments : Incubate soil/water systems with the compound; quantify residual levels via SPE-GC-ECD.

- QSAR Modeling : Predict bioaccumulation factors using logP (octanol-water) and molecular volume .

Q. What strategies optimize the regioselective chlorination in the synthesis of this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary sulfonic acid groups at the 6-position to enhance electrophilic substitution.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for regioselective Cl⁻ attack.

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor kinetic products (6-chloro), while higher temperatures shift to thermodynamic isomers .

Data Contradiction Analysis

Q. How should conflicting toxicity data for this compound in aquatic models be addressed?

- Methodological Answer :

- Dose-Response Reevaluation : Test across wider concentration ranges (nM to mM) to identify non-linear effects.

- Endpoint Harmonization : Standardize assays (e.g., Daphnia magna immobilization vs. algal growth inhibition) using OECD guidelines.

- Metabolomic Profiling : Use HRMAS-NMR to detect organism-specific metabolic disruptions, clarifying mechanism-action inconsistencies .

Experimental Design Considerations

Q. What controls are essential for stability studies of this compound under varying pH conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.